molecular formula C24H20N2O4S B3612614 N-(3-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide

N-(3-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide

Cat. No. B3612614
M. Wt: 432.5 g/mol
InChI Key: NXYSPCFZEUUNDO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a thienyl group (a sulfur-containing heterocycle), and a furamide group (an oxygen-containing heterocycle). It also contains methoxy and phenyl groups .


Synthesis Analysis

While the exact synthesis route for this compound isn’t available, similar compounds are often synthesized via routes involving nucleophilic substitution or addition reactions, reduction reactions, or condensation reactions . The presence of the amide group suggests a possible condensation reaction from a carboxylic acid and an amine. The thienyl and furamide groups might be introduced via a nucleophilic substitution or a ring-closing reaction .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For instance, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups (amide, methoxy) suggests it might have some degree of solubility in polar solvents. The aromatic rings suggest it might also have some degree of solubility in nonpolar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The presence of multiple aromatic rings and a polar amide group suggest it might interact with biological targets via pi stacking interactions or hydrogen bonding .

Safety and Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The study and application of this compound would likely depend on its intended use. If it’s a pharmaceutical compound, future studies might focus on improving its potency, selectivity, or pharmacokinetic properties. If it’s a material science compound, future studies might focus on optimizing its physical or chemical properties for a specific application .

properties

IUPAC Name

N-[3-[(4-methoxyphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-15-20(23(28)25-17-10-12-18(29-2)13-11-17)24(26-22(27)19-9-6-14-30-19)31-21(15)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYSPCFZEUUNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(3-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide
Reactant of Route 3
N-(3-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide
Reactant of Route 4
N-(3-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide
Reactant of Route 5
N-(3-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(3-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide

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